molecular formula C10H17FN2O B1476564 (3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone CAS No. 2027794-57-4

(3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone

Cat. No. B1476564
CAS RN: 2027794-57-4
M. Wt: 200.25 g/mol
InChI Key: UKNNJDKTDSJSOT-UHFFFAOYSA-N
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Description

3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone (3FPPM) is a highly versatile compound that has recently gained attention in the scientific community due to its potential applications in both medicinal and laboratory research. 3FPPM is a synthetic compound that has been used in a variety of different experiments, ranging from biochemical and physiological studies to drug synthesis and development.

Scientific Research Applications

Antiproliferative Activity

Compounds with piperidine and fluorophenyl groups have been synthesized and evaluated for their antiproliferative activity. The structural characterization and analysis of these compounds, including their molecular stability and interaction via hydrogen bonds, have been conducted through various spectroscopic and X-ray diffraction studies. Such compounds have shown potential in anticancer research, specifically targeting leukemia cells through apoptosis induction (S. Benaka Prasad et al., 2018), (K. Vinaya et al., 2011).

Antimicrobial Activity

Derivatives of piperidine have also been explored for their antimicrobial properties. New oxime derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone have been synthesized and tested in vitro for antibacterial and antifungal activities, showing promising results against pathogenic strains (L. Mallesha & K. Mohana, 2014).

Synthesis and Structural Analysis

The synthesis of related compounds involves complex reactions, including amidation, Friedel-Crafts acylation, and hydration, leading to the development of novel chemical entities. The structural analysis and optimization of these compounds have been carried out using various spectroscopic techniques and theoretical calculations, contributing to the fields of organic chemistry and medicinal chemistry (Zheng Rui, 2010), (C. S. Karthik et al., 2021).

Crystal Structure and DFT Study

Detailed crystallographic and conformational analyses have been conducted on boric acid ester intermediates containing benzene rings. These studies, along with density functional theory (DFT) calculations, help understand the molecular structures, intermolecular interactions, and physicochemical properties of these compounds (P.-Y. Huang et al., 2021), (P. Huang et al., 2021).

properties

IUPAC Name

(3-fluoropyrrolidin-1-yl)-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O/c11-9-3-5-13(7-9)10(14)8-2-1-4-12-6-8/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNNJDKTDSJSOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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